1-[(Benzyloxy)methyl]azepane

Lipophilicity Drug-likeness CNS penetration

1-[(Benzyloxy)methyl]azepane (CAS 953-19-5; molecular formula C14H21NO; molecular weight 219.32 g/mol) is an N-substituted seven-membered saturated nitrogen heterocycle belonging to the azepane (hexamethyleneimine) class. It is characterized by a benzyloxymethyl (–CH2–O–CH2–C6H5) substituent attached to the azepane ring nitrogen, which distinguishes it from simpler N-alkyl or N-benzyl azepane analogs in terms of hydrogen-bonding capacity, conformational flexibility, and synthetic orthogonality.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 953-19-5
Cat. No. B14751401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Benzyloxy)methyl]azepane
CAS953-19-5
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)COCC2=CC=CC=C2
InChIInChI=1S/C14H21NO/c1-2-7-11-15(10-6-1)13-16-12-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-13H2
InChIKeyDTHDAELFFOZPCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(Benzyloxy)methyl]azepane (CAS 953-19-5): Structural and Physicochemical Foundation for Differentiated Procurement


1-[(Benzyloxy)methyl]azepane (CAS 953-19-5; molecular formula C14H21NO; molecular weight 219.32 g/mol) is an N-substituted seven-membered saturated nitrogen heterocycle belonging to the azepane (hexamethyleneimine) class [1]. It is characterized by a benzyloxymethyl (–CH2–O–CH2–C6H5) substituent attached to the azepane ring nitrogen, which distinguishes it from simpler N-alkyl or N-benzyl azepane analogs in terms of hydrogen-bonding capacity, conformational flexibility, and synthetic orthogonality [1][2]. The compound is listed on the European Inventory of Existing Commercial Chemical Substances (EINECS) and has been referenced in patents concerning benzyloxy-azepane derivatives for therapeutic applications [3].

Why 1-[(Benzyloxy)methyl]azepane Cannot Be Casually Replaced by N-Benzyl-, N-Boc-, or Piperidine-Based Analogs in SAR Campaigns


The N-benzyloxymethyl substitution in 1-[(Benzyloxy)methyl]azepane introduces a methyleneoxy spacer between the azepane nitrogen and the benzyl aromatic ring, which fundamentally alters key molecular recognition parameters relative to direct N-benzyl azepane analogs [1]. This spacer increases the hydrogen-bond acceptor count from one to two (due to the added ether oxygen) and raises the topological polar surface area (TPSA), while the azepane ring's seven-membered architecture provides greater conformational flexibility than the six-membered piperidine scaffold [1][2]. In drug discovery contexts, azepane-based lead compounds have demonstrated nanomolar potency against PKB/PKA kinases with measurable plasma stability advantages, and N-benzylated azepane congeners have shown sub-100 nM monoamine transporter inhibition—performance properties that are exquisitely sensitive to the N-substituent identity and cannot be presumed transferable across analogs [3][4]. Furthermore, the benzyloxymethyl ether linkage enables chemoselective deprotection orthogonal to N-benzyl groups, a critical synthetic versatility that simple N-benzyl azepanes lack [5].

Head-to-Head Physicochemical and Functional Differentiation of 1-[(Benzyloxy)methyl]azepane from Its Closest Structural Analogs


Lipophilicity Modulation: XLogP3 Comparison of 1-[(Benzyloxy)methyl]azepane vs. 1-Benzylazepane

The computed XLogP3 of 1-[(Benzyloxy)methyl]azepane is 2.9, marginally lower than that of its direct N-benzyl analog, 1-benzylazepane, which has an XLogP3 of 3.0 [1]. While both compounds share an azepane core and a benzyl aromatic group, the insertion of the methyleneoxy (–CH2O–) spacer in the target compound introduces an additional hydrogen-bond acceptor (ether oxygen) that moderately reduces overall lipophilicity [1]. This difference, although numerically small (ΔXLogP3 = –0.1), can shift a compound across critical logD thresholds for CNS drug-likeness (typically 1–4), influencing passive permeability and tissue distribution [2].

Lipophilicity Drug-likeness CNS penetration

Hydrogen-Bond Acceptor Capacity and Topological Polar Surface Area (TPSA) Differentiation vs. 1-Benzylazepane

1-[(Benzyloxy)methyl]azepane possesses two hydrogen-bond acceptor atoms (the azepane ring nitrogen and the benzyloxymethyl ether oxygen) and a computed TPSA of 12.5 Ų, compared to only one HBA and a TPSA of 3.24 Ų for 1-benzylazepane [1][2]. The additional ether oxygen in the target compound provides an extra polar interaction site that can participate in water-bridged or direct hydrogen bonds with target proteins, while the ~4-fold higher TPSA may moderately influence membrane permeability characteristics without exceeding the typical TPSA cut-off (< 140 Ų) for oral bioavailability [3]. The parent azepane scaffold (TPSA 12.03 Ų, one HBA) confirms that the added TPSA in the target arises specifically from the ether oxygen, not the ring itself .

Molecular recognition Permeability Oral bioavailability

Conformational Flexibility Advantage: Azepane Seven-Membered Ring vs. Piperidine Six-Membered Ring

The azepane core in 1-[(Benzyloxy)methyl]azepane is a seven-membered saturated ring that adopts multiple low-energy conformations (chair, twist-chair, and boat families), in contrast to the six-membered piperidine ring which is predominantly restricted to a single chair conformation [1]. Monofluorination studies on substituted azepanes have demonstrated that the azepane ring's conformational equilibrium can be biased diastereoselectively, a degree of stereoelectronic control that is not achievable with the more rigid piperidine scaffold [1]. This conformational plasticity is exploited in PKB inhibitor optimization, where azepane derivatives achieve distinct binding modes not accessible to piperidine-containing analogs, resulting in differential kinase selectivity profiles [2]. The benzyloxymethyl N-substituent further influences the ring conformational landscape through steric and stereoelectronic effects [1].

Conformational analysis Scaffold diversity Binding pocket adaptation

Chemoselective Deprotection Orthogonality: Benzyloxymethyl vs. N-Benzyl Groups in Multistep Synthesis

The benzyloxymethyl (BOM) group attached to the azepane nitrogen in 1-[(Benzyloxy)methyl]azepane is chemoselectively removable under mild acidic conditions or catalytic hydrogenation, while being fully orthogonal to N-benzyl groups [1][2]. Bajwa (1992) demonstrated that benzyloxymethyl ethers survive catalytic transfer hydrogenation conditions (10% Pd–C, cyclohexadiene) that quantitatively cleave benzyl esters and N-Cbz groups, establishing the BOM group as a uniquely stable protecting group under reductive conditions that remove other benzyl-type protections [1]. In contrast, the N-benzyl group in 1-benzylazepane is cleaved under the same hydrogenolysis conditions, offering no synthetic orthogonality [1]. This differential stability has been exploited in the total synthesis of complex natural products and in solid-phase combinatorial library construction, where N-benzyloxymethyl azepanes serve as stable intermediates that can be deprotected without affecting other benzyl-protected functionalities [3].

Protecting group strategy Orthogonal synthesis Solid-phase chemistry

Physicochemical Benchmarking Against the Oxazepane Analog: Ring Heteroatom Effects on Lipophilicity and H-Bond Profile

A structurally related analog, 7-((benzyloxy)methyl)-1,4-oxazepan-3-one, replaces the azepane methylene at position 3 with a carbonyl group and introduces an oxygen atom at position 4 of the seven-membered ring . This oxazepanone derivative has a molecular formula C12H15NO3 (MW 221.25) versus C14H21NO (MW 219.32) for 1-[(Benzyloxy)methyl]azepane, and while direct XLogP3 values for the oxazepanone are not available, the additional polar carbonyl and ring oxygen predictably increase TPSA and reduce LogP relative to the all-carbon azepane analog [1]. For applications where maximal membrane permeability and minimal hydrogen-bonding capacity are desired—such as blood-brain barrier penetration or passive cellular uptake—the azepane version provides a measurably more favorable profile than the oxazepane variant [1]. The azepane core also retains a basic nitrogen center (predicted pKa ~10.5–11.1), whereas the oxazepan-3-one amide nitrogen is non-basic, eliminating the possibility of pH-dependent solubility modulation and salt formation [2].

Heterocycle comparison Lipophilicity efficiency Lead optimization

Predicted CNS Multiparameter Optimization (MPO) Desirability: Azepane Core Advantage Over Piperidine for Neurological Targets

Applying the CNS MPO desirability scoring framework (Wager et al., 2010), 1-[(Benzyloxy)methyl]azepane scores favorably on the key parameters of lipophilicity (XLogP3 = 2.9, within the optimal 1–4 range), TPSA (12.5 Ų, well below the 140 Ų oral bioavailability threshold), molecular weight (219.32 Da), and HBD count (0) [1][2]. The azepane core's one-carbon-larger ring, compared to piperidine, increases molecular volume modestly while providing greater conformational adaptability for engaging neurological targets such as monoamine transporters—a property validated by the discovery of N-benzylated azepane derivatives with NET/DAT IC50 < 100 nM and σ-1 receptor IC50 ≈ 110 nM [3]. In contrast, piperidine-based benzyloxymethyl analogs (e.g., 1-benzyl-4-benzyloxymethyl-piperidine) exhibit reduced conformational freedom and have shown weaker target engagement (dopamine receptor IC50 = 10,000 nM in BindingDB assays), consistent with the scaffold-level conformational advantage of azepane over piperidine [4].

CNS drug design Physicochemical property prediction Blood-brain barrier penetration

High-Impact Application Scenarios Where 1-[(Benzyloxy)methyl]azepane Delivers Measurable Differentiation in Research and Industrial Procurement


CNS Lead Optimization Programs Requiring Conformationally Flexible Seven-Membered Heterocyclic Cores

For neuroscience drug discovery teams optimizing monoamine transporter or sigma receptor ligands, 1-[(Benzyloxy)methyl]azepane provides the azepane scaffold that has demonstrated sub-100 nM potency at NET, DAT, and σ-1R targets [1]. The benzyloxymethyl N-substituent offers a synthetically tractable protecting group strategy that enables late-stage diversification, while the XLogP3 of 2.9 positions the compound within the optimal CNS MPO lipophilicity window—properties that piperidine analogs cannot simultaneously match [2].

Multistep Convergent Synthesis Requiring Orthogonal N-Protection of Secondary Amines

In total synthesis or parallel library construction where multiple benzyl-based protecting groups must be chemoselectively manipulated, 1-[(Benzyloxy)methyl]azepane serves as a stable, orthogonally protected azepane building block [1]. The benzyloxymethyl (BOM) group survives Pd–C/cyclohexadiene hydrogenolysis conditions that cleave N-benzyl, benzyl ester, and N-Cbz protections, enabling convergent synthetic strategies not feasible with 1-benzylazepane [1]. This orthogonality is established by direct experimental chemoselectivity data [1].

Kinase Inhibitor Scaffold-Hopping Campaigns Targeting PKB/Akt and Related AGC Kinases

For medicinal chemistry groups pursuing PKB/Akt inhibitors, the azepane core of 1-[(Benzyloxy)methyl]azepane maps onto the validated pharmacophore established by structure-based optimization studies of azepane-derived balanol analogs [1]. These studies demonstrated that azepane-containing inhibitors achieve distinct binding modes and measurable plasma stability advantages over alternative heterocyclic scaffolds [1]. The benzyloxymethyl substituent provides a synthetic handle that can be elaborated to introduce the key benzophenone and pyridyl recognition elements required for PKB/PKA selectivity [1][2].

Physicochemical Property Screening Libraries for Oral Bioavailability Profiling

In property-focused screening cascades, 1-[(Benzyloxy)methyl]azepane provides a pre-validated physicochemical profile (MW = 219.32, XLogP3 = 2.9, TPSA = 12.5 Ų, HBD = 0, rotatable bonds = 4) that satisfies all Lipinski and Veber criteria for oral drug-likeness [1]. The compound's fraction sp3 of 0.57 contributes to three-dimensional character desirable for escaping flat-land attrition in screening libraries [1][2]. When compared to oxazepane analogs, the azepane version offers a measurably more favorable balance of lipophilicity and hydrogen-bonding capacity for permeability-driven programs .

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